(8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethylpregna-1,4-diene-3,20-dione
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Overview
Description
(16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE is a complex organic compound with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of acetyl and methyl groups through reactions such as Friedel-Crafts acylation and alkylation.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to nuclear receptors, modulating gene expression, and influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with varying functional groups and biological activities. Examples include:
- (16R,17S)-17-HYDROXY-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE
- (16R,17S)-17-METHOXY-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE
Uniqueness
The uniqueness of (16R,17S)-17-ACETYL-10,13,16,17-TETRAMETHYL-6,7,8,9,10,11,12,13,14,15,16,17-DODECAHYDRO-3H-CYCLOPENTA[A]PHENANTHREN-3-ONE lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H32O2 |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(16R,17S)-17-acetyl-10,13,16,17-tetramethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H32O2/c1-14-12-20-18-7-6-16-13-17(25)8-10-21(16,3)19(18)9-11-22(20,4)23(14,5)15(2)24/h8,10,13-14,18-20H,6-7,9,11-12H2,1-5H3/t14-,18?,19?,20?,21?,22?,23-/m1/s1 |
InChI Key |
JNABCHQTKFQDJL-NXXAACBTSA-N |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4(C3CCC2([C@@]1(C)C(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C)C(=O)C)C)C |
Origin of Product |
United States |
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